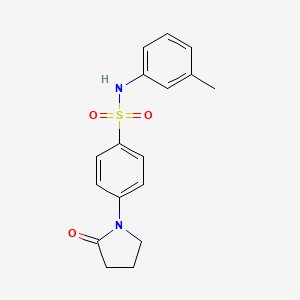
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. MPB exhibits a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors in the body. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide exhibits a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its well-characterized synthesis method, which allows for the production of high purity and high yields of the compound. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also exhibits a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of these conditions. Additionally, N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may have potential as a treatment for cancer and other diseases characterized by abnormal cell growth and proliferation. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-pyrrolidone, followed by the addition of aniline. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-4-2-5-14(12-13)18-23(21,22)16-9-7-15(8-10-16)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTPHBLXTDTSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

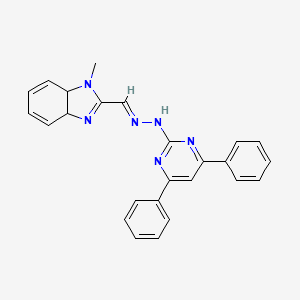

![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)

![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
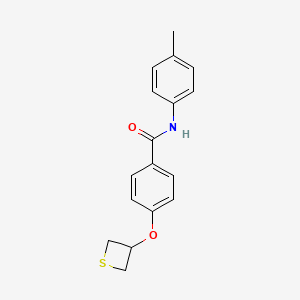
![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)
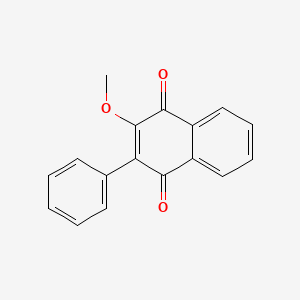
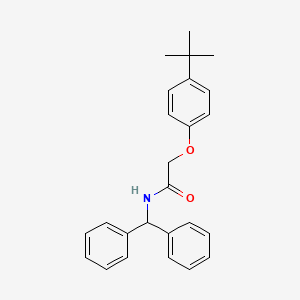
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)